Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

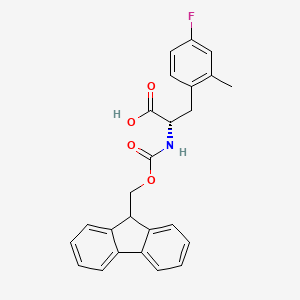

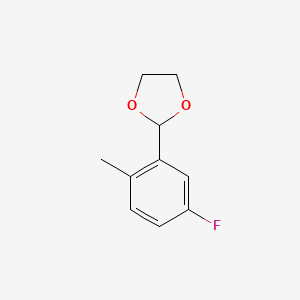

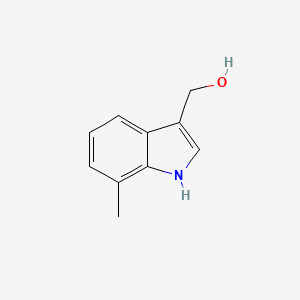

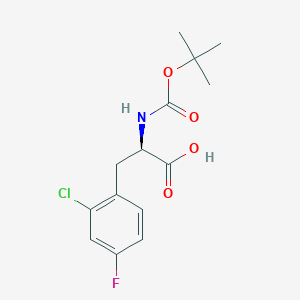

Fmoc-D-2-Chloro-4-fluorophenylalanine is a derivative of phenylalanine, which is one of the 20 naturally occurring amino acids. It is a white to off-white powder . The compound has a molecular formula of C24H19ClFNO4 and a molecular weight of 439.87 . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-D-2-Chloro-4-fluorophenylalanine involves the use of the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is a base-labile protecting group used in the synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Molecular Structure Analysis

The molecular structure of Fmoc-D-2-Chloro-4-fluorophenylalanine consists of a phenylalanine core with a fluorine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring. The Fmoc group is attached to the amino group of the phenylalanine .Chemical Reactions Analysis

Fmoc-D-2-Chloro-4-fluorophenylalanine is used in Fmoc solid-phase peptide synthesis . This type of synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group protects the amino group of the incoming amino acid during the synthesis .Physical And Chemical Properties Analysis

Fmoc-D-2-Chloro-4-fluorophenylalanine is a white to off-white powder . It has a melting point of 180 - 183 °C . The compound should be stored at room temperature .科学的研究の応用

Biomedical Research and Industry Applications

Fmoc-amino acids, including Fmoc-tyrosine and Fmoc-phenylalanine, are increasingly important in biomedical research and industry. They are used for developing novel hydrogelators, biomaterials, and therapeutics. Understanding their structural and supramolecular features is crucial for recognizing their properties (Bojarska et al., 2020).

Nanoassembly in Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, are employed in antibacterial and anti-inflammatory applications. Their integration into resin-based composites shows substantial antibacterial effects and viability in mammalian cell lines (Schnaider et al., 2019).

Self-Assembly and Hydrogelation

Fmoc-protected phenylalanine derivatives are known for self-assembling into hydrogel networks. Such hydrogels have potential biological applications, and modifications like cation-modification can spontaneously form these hydrogels without pH adjustment or organic cosolvents (Rajbhandary et al., 2017).

Antibacterial Properties in Supramolecular Hydrogels

Incorporating silver ions into Fmoc-F-based supramolecular hydrogels enhances their antibacterial properties. These hydrogels exhibit over 98% effectiveness against both gram-positive and gram-negative bacteria, with notable biocompatibility (Zhao et al., 2021).

Bio-inspired Functional Materials

Fmoc-modified amino acids and peptides exhibit strong self-assembly features, with applications in cell cultivation, drug delivery, and therapeutic properties. The Fmoc group's hydrophobicity and aromaticity promote the association of building blocks in these applications (Tao et al., 2016).

Safety and Hazards

特性

IUPAC Name |

(2R)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFFSUHDCOUGW-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)